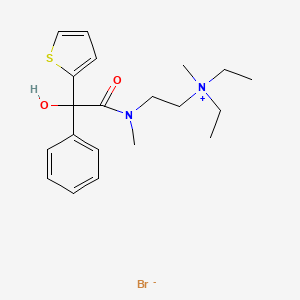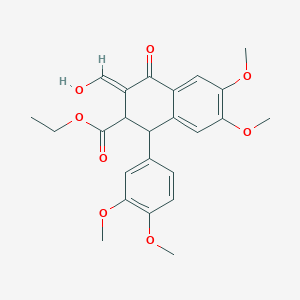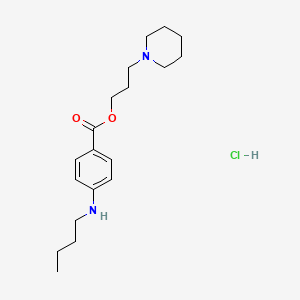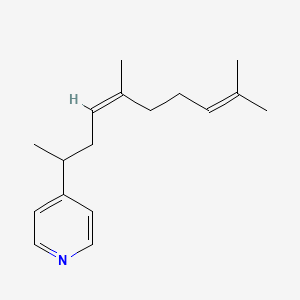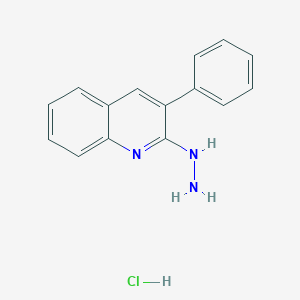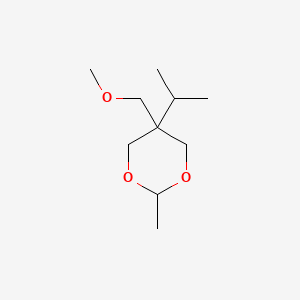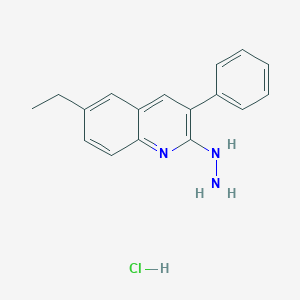
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethyl-3-phenylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Starting Materials: 6-ethyl-3-phenylquinoline, hydrazine hydrate
Catalyst: Often a metal catalyst such as palladium or platinum
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinoquinoline: A simpler analog with similar chemical properties.
6-Ethylquinoline: Lacks the hydrazino group but shares the quinoline core structure.
3-Phenylquinoline: Similar to 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride but without the hydrazino and ethyl groups.
Uniqueness
This compound is unique due to the presence of both the hydrazino and ethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1172297-69-6 |
|---|---|
Formule moléculaire |
C17H18ClN3 |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
(6-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-11H,2,18H2,1H3,(H,19,20);1H |
Clé InChI |
KXULXHMCTFUOLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
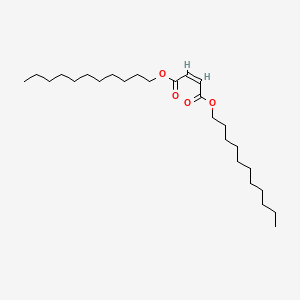
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
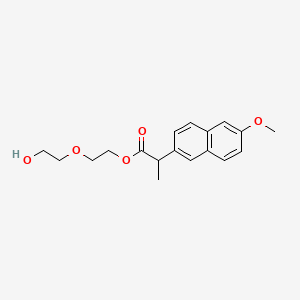
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
